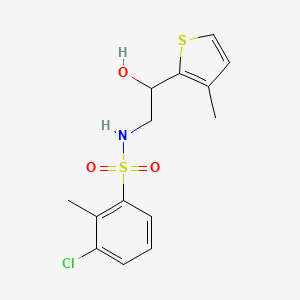

3-chloro-N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)-2-methylbenzenesulfonamide

Description

3-Chloro-N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)-2-methylbenzenesulfonamide is a sulfonamide derivative featuring a benzenesulfonamide core substituted with a chlorine atom at position 3 and a methyl group at position 2. The N-alkyl chain includes a hydroxyl group and a 3-methylthiophen-2-yl moiety. These structural elements are critical for biological activity, solubility, and synthetic accessibility, as seen in related sulfonamides used in agrochemicals and pharmaceuticals .

Properties

IUPAC Name |

3-chloro-N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]-2-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16ClNO3S2/c1-9-6-7-20-14(9)12(17)8-16-21(18,19)13-5-3-4-11(15)10(13)2/h3-7,12,16-17H,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBRGHYCDHXEELT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=C1)C(CNS(=O)(=O)C2=C(C(=CC=C2)Cl)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16ClNO3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)-2-methylbenzenesulfonamide typically involves multiple steps. One common synthetic route includes the following steps:

Formation of the Thiophene Moiety: The thiophene ring is synthesized through a series of reactions starting from simple precursors like acetylene and sulfur.

Attachment of the Hydroxyethyl Group: The hydroxyethyl group is introduced via a nucleophilic substitution reaction.

Chlorination of the Benzene Ring: The benzene ring is chlorinated using reagents like thionyl chloride or phosphorus pentachloride.

Sulfonamide Formation: The sulfonamide group is introduced by reacting the chlorinated benzene with a suitable sulfonamide precursor under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Catalysts and automated systems are often employed to ensure consistency and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)-2-methylbenzenesulfonamide can undergo various types of chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The sulfonamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Substitution: The chlorine atom on the benzene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Ammonia, thiols, under basic or acidic conditions.

Major Products

Oxidation: Formation of a ketone derivative.

Reduction: Formation of an amine derivative.

Substitution: Formation of various substituted benzene derivatives.

Scientific Research Applications

Antiviral Applications

Research indicates that compounds structurally related to 3-chloro-N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)-2-methylbenzenesulfonamide may exhibit antiviral properties. A notable study focused on N-phenylbenzamide derivatives demonstrated significant inhibition of Hepatitis B Virus (HBV) replication in vitro. The mechanism involved an increase in levels of A3G, suggesting that similar sulfonamide derivatives could be effective against viral infections .

Antibacterial Efficacy

Sulfonamide compounds are traditionally known for their antibacterial properties. The mechanism of action typically involves the inhibition of dihydropteroate synthase, an enzyme crucial for folate synthesis in bacteria. This inhibition leads to bacterial cell death. Studies have shown that related sulfonamides effectively inhibit various bacterial pathogens, including Staphylococcus aureus, with IC50 values indicating potent antibacterial activity .

Anticancer Potential

The anticancer properties of sulfonamide derivatives have been extensively investigated. Research has shown that compounds with structural similarities to this compound can induce apoptosis in human cancer cell lines. For instance, a study reported that a similar compound exhibited selective cytotoxicity against melanoma cells by inducing cell cycle arrest and reducing cell viability significantly (IC50 values around 50 μM) . This highlights the potential for developing new therapies targeting resistant cancer types.

Antiviral Study

A study on N-phenylbenzamide derivatives indicated significant antiviral activity against HBV, suggesting that the target compound may share similar mechanisms of action .

Antibacterial Study

Research on sulfonamides has demonstrated effective inhibition against various bacterial strains. One study noted the efficacy of a related sulfonamide derivative against Staphylococcus aureus, reinforcing the potential antibacterial applications of the target compound .

Anticancer Study

Investigations into structurally similar sulfonamides revealed their ability to modulate pathways involved in cancer cell survival. A study reported that these compounds induced apoptosis in human cancer cell lines, emphasizing their therapeutic potential in oncology .

Mechanism of Action

The mechanism of action of 3-chloro-N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)-2-methylbenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity. The thiophene moiety may also play a role in binding to specific receptors or enzymes, thereby modulating their function. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key differences and similarities between the target compound and structurally related sulfonamides from the evidence:

Key Observations:

Substituent Effects on Molecular Weight and Polarity: The addition of a methoxy group (e.g., in ) increases molecular weight by ~16 Da compared to non-methoxy analogs (e.g., ). Hydroxyethoxy substituents (e.g., ) reduce molecular weight and may improve aqueous solubility due to the ethylene glycol moiety.

Heterocyclic Appendages :

- Thiophene vs. Furan: Thiophene-containing analogs (e.g., ) exhibit higher molecular weights compared to furan-only derivatives (e.g., ) due to sulfur's atomic mass. Thiophene’s aromaticity and electron-rich nature may enhance binding to biological targets .

- Positional Isomerism: Thiophen-2-yl () vs. thiophen-3-yl () substituents alter steric and electronic profiles, impacting interactions with enzymes or receptors.

Substituents like hydroxy groups (common in ) may complicate purification due to hydrogen bonding, as seen in crystallography studies of related amides .

Biological Activity

3-chloro-N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)-2-methylbenzenesulfonamide is a sulfonamide compound with potential biological activities. This article explores its synthesis, biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's IUPAC name is this compound, and its molecular formula is C14H16ClNO4S. The structure features a sulfonamide group, which is known for its diverse pharmacological properties.

| Property | Value |

|---|---|

| Molecular Formula | C14H16ClNO4S |

| Molecular Weight | 361.86 g/mol |

| CAS Number | 1351650-19-5 |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, starting with the chlorination of a suitable benzene derivative followed by nucleophilic substitution to introduce the hydroxyethyl group. Optimization of these synthetic routes is crucial for enhancing yield and purity while adhering to sustainable practices.

Antimicrobial Properties

Research indicates that sulfonamide compounds exhibit significant antimicrobial activity. The mechanism often involves inhibition of bacterial folate synthesis, which is essential for DNA and RNA production. Specific studies have shown that derivatives of sulfonamides can inhibit the growth of various Gram-positive and Gram-negative bacteria, making them valuable in treating infections .

Anticancer Activity

Some studies have explored the anticancer potential of sulfonamide derivatives. For instance, compounds structurally related to this compound have shown inhibitory effects on cancer cell proliferation in vitro. This activity is often mediated through apoptosis induction and cell cycle arrest .

Enzyme Inhibition

The compound may act as an enzyme inhibitor by binding to active sites on target enzymes, thereby blocking substrate access. This mechanism has been observed in various studies focusing on enzyme targets relevant to disease pathways, including those involved in cancer and bacterial virulence .

The biological activity of this compound can be attributed to several key interactions:

- Enzyme Binding : The compound may inhibit specific enzymes by occupying their active sites.

- Molecular Interactions : The thiophene rings can participate in π-π stacking interactions with aromatic residues in proteins, enhancing binding affinity.

- Cellular Uptake : Its structural features may facilitate cellular uptake, allowing it to exert effects within target cells effectively.

Case Studies

- Inhibition of Type III Secretion System (T3SS) : A study demonstrated that certain sulfonamide derivatives could inhibit the T3SS in pathogenic bacteria, which is critical for their virulence. This inhibition was observed at concentrations that did not exhibit cytotoxicity to host cells .

- Antiproliferative Effects : Another research effort focused on the antiproliferative activity of novel sulfonamide derivatives against various cancer cell lines, showcasing IC50 values that indicate substantial growth inhibition compared to control groups .

Q & A

Q. Basic

- ¹H/¹³C NMR : Identify the methylthiophene protons (δ 6.8–7.2 ppm for thiophene ring), sulfonamide NH (δ 5.5–6.0 ppm, broad), and hydroxy group (δ 2.5–3.5 ppm, exchangeable).

- IR Spectroscopy : Confirm sulfonamide (-SO₂-NH, ~1350 cm⁻¹ and 1150 cm⁻¹) and hydroxyl (-OH, ~3400 cm⁻¹) groups.

- High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ matching the molecular formula (C₁₅H₁₇ClNO₃S₂).

- X-ray crystallography : Resolve stereochemistry and confirm bond lengths/angles using SHELXL refinement .

How can researchers optimize the synthesis yield of this compound when scaling up from milligram to gram quantities?

Q. Advanced

- Continuous flow reactors : Improve mixing efficiency and heat transfer during chlorination, reducing side products .

- Solvent optimization : Replace dichloromethane with toluene for safer large-scale reactions.

- Catalytic additives : Use DMAP (4-dimethylaminopyridine) to accelerate sulfonamide coupling.

- In-line analytics : Implement FTIR or HPLC monitoring to track reaction progression and adjust conditions dynamically.

What strategies are recommended for resolving contradictions between computational modeling predictions and experimental crystallographic data for this sulfonamide?

Q. Advanced

- Conformational analysis : Compare DFT-optimized gas-phase structures with X-ray data (e.g., using Mercury software) to assess crystal packing effects .

- Torsional angle adjustments : Refine computational models using SHELXPRO to account for intramolecular hydrogen bonding (e.g., OH⋯O=S interactions) .

- Multivariate statistics : Apply R-factor analysis to identify discrepancies in bond lengths/angles caused by solvent inclusion in the crystal lattice.

What in vitro bioactivity screening assays are typically employed to evaluate the pharmacological potential of this compound?

Q. Basic

- Enzyme inhibition assays : Test against cyclooxygenase (COX-2) or carbonic anhydrase isoforms using fluorogenic substrates.

- Antimicrobial screening : Disk diffusion/MIC assays against Gram-positive bacteria (e.g., S. aureus) and fungi .

- Cytotoxicity profiling : MTT assays on human cell lines (e.g., HeLa, HEK293) to assess selectivity.

How should researchers design experiments to elucidate the metabolic pathways and degradation products of this compound in biological systems?

Q. Advanced

- Isotope labeling : Synthesize ¹⁴C-labeled analogs for tracking metabolic fate via LC-MS/MS.

- Liver microsomal assays : Incubate with NADPH-supplemented human microsomes to identify Phase I oxidation products (e.g., hydroxylation at the thiophene ring) .

- Stability studies : Expose the compound to simulated gastric fluid (pH 2.0) and intestinal fluid (pH 6.8) to assess hydrolytic degradation.

What computational chemistry approaches are suitable for predicting the reactivity and interaction sites of this compound with biological targets?

Q. Basic

- Molecular docking : Use AutoDock Vina with COX-2 (PDB: 3LN1) to predict binding poses, focusing on sulfonamide interactions with Arg120/His90 residues.

- DFT calculations : Calculate Fukui indices to identify nucleophilic/electrophilic sites on the thiophene and benzene rings .

What advanced chromatographic methods are recommended for separating and quantifying diastereomers or regioisomers that may form during synthesis?

Q. Advanced

- Chiral HPLC : Use a Chiralpak IA-3 column with heptane/ethanol (90:10) to resolve enantiomers.

- Supercritical Fluid Chromatography (SFC) : Optimize CO₂/co-solvent ratios for baseline separation of regioisomers.

- 2D-LC/MS : Couple HILIC and reversed-phase modes for complex impurity profiling .

What crystallization techniques are most effective for obtaining high-quality single crystals of this compound suitable for X-ray diffraction analysis?

Q. Basic

- Slow evaporation : Dissolve in acetone/water (4:1) and evaporate at 4°C over 72 hours.

- Vapor diffusion : Layer hexane over a DMF solution to induce gradual crystal growth.

- Seeding : Introduce microcrystals from prior batches to improve lattice formation. Refine using SHELXL-2018 .

How can researchers employ kinetic and thermodynamic studies to determine the dominant reaction pathways in the chlorination step of this compound's synthesis?

Q. Advanced

- Variable-temperature NMR : Monitor reaction intermediates at -20°C to 25°C in CDCl₃.

- Eyring analysis : Calculate activation parameters (ΔH‡, ΔS‡) from rate constants obtained via HPLC.

- Competitive experiments : Compare reactivity of SOCl₂ vs. PCl₅ under identical conditions to assess pathway selectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.